molecular formula C28H26N4O2S B13798041 Bis(beta-(p-phenylazophenoxy)ethyl) sulfide CAS No. 63979-96-4

Bis(beta-(p-phenylazophenoxy)ethyl) sulfide

Cat. No.: B13798041
CAS No.: 63979-96-4
M. Wt: 482.6 g/mol
InChI Key: WCVJRTNKZUMYMY-UHFFFAOYSA-N
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Description

Bis[2-(p-phenylazophenoxy)ethyl]sulfide: is an organic compound with the molecular formula C28H26N4O2S . It is characterized by the presence of two phenylazophenoxy groups attached to an ethyl sulfide backbone. This compound is notable for its unique structure, which combines azo and sulfide functionalities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(p-phenylazophenoxy)ethyl]sulfide typically involves the reaction of 2-(p-phenylazophenoxy)ethanol with a suitable sulfide source. One common method includes the use of thionyl chloride to convert 2-(p-phenylazophenoxy)ethanol to its corresponding chloro derivative, which is then reacted with sodium sulfide to yield the desired compound .

Industrial Production Methods: The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis[2-(p-phenylazophenoxy)ethyl]sulfide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and dyes .

Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological molecules. Its azo groups are of particular interest due to their ability to undergo bioreductive activation, which can be exploited in drug delivery systems .

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .

Mechanism of Action

The mechanism of action of Bis[2-(p-phenylazophenoxy)ethyl]sulfide involves its interaction with molecular targets through its azo and sulfide functionalities. The azo groups can participate in redox reactions, while the sulfide moiety can undergo oxidation. These interactions can lead to the formation of reactive intermediates that can further react with biological or chemical targets .

Comparison with Similar Compounds

  • Bis[2-(p-phenylazophenoxy)ethyl]ether
  • Bis[2-(p-phenylazophenoxy)ethyl]amine
  • Bis[2-(p-phenylazophenoxy)ethyl]disulfide

Comparison:

Properties

CAS No.

63979-96-4

Molecular Formula

C28H26N4O2S

Molecular Weight

482.6 g/mol

IUPAC Name

phenyl-[4-[2-[2-(4-phenyldiazenylphenoxy)ethylsulfanyl]ethoxy]phenyl]diazene

InChI

InChI=1S/C28H26N4O2S/c1-3-7-23(8-4-1)29-31-25-11-15-27(16-12-25)33-19-21-35-22-20-34-28-17-13-26(14-18-28)32-30-24-9-5-2-6-10-24/h1-18H,19-22H2

InChI Key

WCVJRTNKZUMYMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCSCCOC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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